molecular formula C14H15N5O6S2 B1180400 Unii-5U6BX3A1F6 CAS No. 178422-42-9

Unii-5U6BX3A1F6

Cat. No. B1180400
CAS RN: 178422-42-9
M. Wt: 413.4 g/mol
InChI Key:
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Description

Synthesis Analysis

The synthesis of compounds similar to Unii-5U6BX3A1F6 often involves complex reactions. For example, the synthesis of certain copper(II) and tetranuclear compounds derived from N,N'-ethylenebis(3-ethoxysalicylaldimine) showcases intricate processes that could be analogous to those used for this compound. These methods involve hexadentate Schiff base compartmental ligands and result in compounds with significant magnetic properties, suggesting a complex synthesis pathway for this compound as well (Nayak et al., 2006).

Molecular Structure Analysis

Understanding the molecular structure of this compound is crucial. Compounds with similar complexity, such as uranium complexes with pyrazole and pyrazolate ligands, exhibit discrete mononuclear units and various coordination environments, highlighting the potential structural diversity in this compound (Eigenbrot & Raymond, 1982).

Chemical Reactions and Properties

The chemical reactivity and properties of this compound can be inferred from studies on similar compounds. For instance, the reactivity of laser-ablated U atoms with (CN)2 leading to the formation of UNC, U(NC)2, and U(NC)4 showcases the potential for this compound to undergo unique chemical reactions, forming diverse products with isocyanide bonding (Gong et al., 2015).

Physical Properties Analysis

The physical properties of this compound, such as magnetic susceptibility and phase transitions, can be compared to those of related compounds. For instance, the study of mononuclear and tetrametal systems derived from Schiff base compartmental ligands reveals insights into magnetic properties and structural phases, which could be relevant for understanding the physical characteristics of this compound (Nayak et al., 2006).

Chemical Properties Analysis

The chemical properties of this compound, such as reactivity and bonding, can be gleaned from studies on similar compounds. The reactions of U atoms with (CN)2 to produce isocyanide complexes indicate the complex chemical behavior that this compound might exhibit, including unique bonding arrangements and reactivity patterns (Gong et al., 2015).

Scientific Research Applications

Machine Learning in Biological Sciences

Machine learning (ML) techniques have revolutionized the detection and classification of transposable elements (TEs), demonstrating their potential in bioinformatics for solving complex biological problems. ML can extract hidden patterns from data, offering novel insights into the majority of nuclear DNA in many organisms. Despite promising results, the application of ML in TE analysis remains limited, highlighting an emerging field of research with growing interest (Orozco-Arias et al., 2019).

CRISPR Systems in Agriculture

CRISPR-Cas9 technology, initially discovered in bacteria and archaea, has been successfully applied in plants since 2013. This technology has opened new opportunities for agricultural research, including yield improvement, biofortification, and stress tolerance in crops like rice. These applications underline the transformative potential of CRISPR systems in enhancing agricultural productivity and sustainability (Ricroch et al., 2017).

Data Mining in Diabetes Research

The explosion of genetic and clinical data has necessitated the use of data mining and machine learning in diabetes research. These methods have been applied to various aspects of diabetes, including prediction, diagnosis, and the understanding of genetic and environmental factors. Machine learning, particularly support vector machines (SVM), has emerged as a crucial tool in transforming vast datasets into actionable knowledge, showcasing the critical role of computational techniques in advancing medical research (Kavakiotis et al., 2017).

Metabolomics in Livestock Research

Metabolomics, through advanced analytical chemistry techniques, provides a comprehensive measurement of metabolites in biological samples. Its application in livestock research has significantly contributed to animal health assessment, disease diagnosis, and the identification of biomarkers for economic traits. This systematic review highlights the growing importance of metabolomics in understanding the complex interactions within biological systems, offering insights into optimizing livestock production and health management (Goldansaz et al., 2017).

Higher Education for Sustainable Development

The integration of sustainable development into higher education has been a focal point of research, particularly during the UN’s Decade of Education for Sustainable Development. This review outlines the disparity between research trends and UNESCO’s strategic perspectives, emphasizing the need for more focused research on environmental issues and the holistic integration of sustainable development into educational frameworks (Wu & Shen, 2016).

properties

IUPAC Name

(2R)-2-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-2-(5-methyl-7-oxo-1,2,4,5-tetrahydrofuro[3,4-d][1,3]thiazin-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5O6S2/c1-4-5-2-26-11(18-7(5)13(23)25-4)9(12(21)22)17-10(20)8(19-24)6-3-27-14(15)16-6/h3-4,9,11,18,24H,2H2,1H3,(H2,15,16)(H,17,20)(H,21,22)/b19-8-/t4?,9-,11?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKFLDACXFQGVEO-YJHPLJFSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=C(C(=O)O1)NC(SC2)C(C(=O)O)NC(=O)C(=NO)C3=CSC(=N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1C2=C(C(=O)O1)NC(SC2)[C@@H](C(=O)O)NC(=O)/C(=N\O)/C3=CSC(=N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

178422-42-9
Record name (2R)-2-((Z)-2-(2-Aminothiazol-4-yl)-2-(hydroxyimino)acetamido)2-((2RS,5RS)-5-methyl-7-oxo-2,4,5,7-tetrahydro-1H-furo(3,4-d)(1,3)thiazin-2-yl)acetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0178422429
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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